molecular formula C20H23NO B2707086 N-(2,5-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1023575-42-9

N-(2,5-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2707086
CAS No.: 1023575-42-9
M. Wt: 293.41
InChI Key: ZGPGGAWISYMNAA-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclopentane ring substituted with a phenyl group and a carboxamide group, along with a 2,5-dimethylphenyl moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 2,5-dimethylphenylamine with 1-phenylcyclopentanecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

N-(2,5-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide
  • N-(2,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

Uniqueness

N-(2,5-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific structural features, such as the cyclopentane ring and the combination of phenyl and 2,5-dimethylphenyl groups

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-10-11-16(2)18(14-15)21-19(22)20(12-6-7-13-20)17-8-4-3-5-9-17/h3-5,8-11,14H,6-7,12-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPGGAWISYMNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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